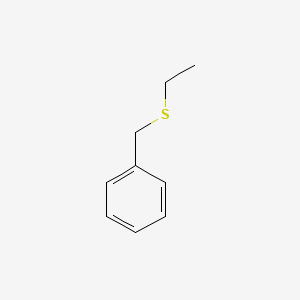

Benzyl ethyl sulfide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAIOEZEVLVLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211673 | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-62-3 | |

| Record name | [(Ethylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ethyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(ethylthio)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Benzyl Ethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) ethyl sulfide (B99878), also known as ((ethylthio)methyl)benzene, is an organosulfur compound with the chemical formula C9H12S.[1][2] As a thioether, it is characterized by a sulfur atom bonded to a benzyl group and an ethyl group. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and the experimental protocols used for its synthesis and characterization. This information is valuable for professionals in drug development and chemical research who may utilize this compound or similar thioether moieties in the design of new molecules.

Chemical Structure and Bonding

The structure of benzyl ethyl sulfide consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge, which in turn is bonded to a sulfur atom. The sulfur atom is also bonded to an ethyl group. The connectivity can be represented as Ph-CH2-S-CH2-CH3.

Molecular Geometry

The geometry around the sulfur atom in thioethers is angular, with the C-S-C bond angle being a key parameter.[1] In the absence of specific crystallographic data for this compound, the bond angles and lengths can be estimated from related molecules. For dimethyl sulfide, the C-S-C bond angle is approximately 99°, which is smaller than the C-O-C angle in ethers (around 110°).[1] This smaller angle is attributed to the larger size of the sulfur atom and the consequent lower steric repulsion between the alkyl groups, as well as the greater p-character of the sulfur bonding orbitals.

Bond Lengths and Angles

The carbon-sulfur single bond lengths in organosulfur compounds are typically around 180-183 pm.[1][3] For this compound, the C-S bond lengths are expected to be in this range. The C-C bonds within the benzene ring will have the characteristic aromatic bond length of approximately 140 pm, while the other C-C and C-H bonds will have lengths typical for sp3 hybridized carbons.

| Property | Value (Estimated) |

| Molecular Formula | C9H12S |

| Molecular Weight | 152.26 g/mol |

| CAS Number | 6263-62-3 |

| C-S-C Bond Angle | ~99° |

| C-S Bond Length | ~181 pm |

| Topological Polar Surface Area | 25.3 Ų |

| Rotatable Bond Count | 3 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of a benzyl thiol with an ethyl halide in the presence of a base.[4]

Protocol:

-

Preparation of Sodium Benzylthiolate: Sodium metal is dissolved in absolute ethanol (B145695) to form sodium ethoxide. Benzyl thiol is then added to this solution, which deprotonates the thiol to form the more nucleophilic sodium benzylthiolate.

-

Nucleophilic Substitution: A solution of ethyl bromide in absolute ethanol is added dropwise to the sodium benzylthiolate solution. The reaction mixture is stirred at ambient temperature.

-

Workup: After the reaction is complete, water is added to the mixture, and the product is extracted with an organic solvent such as chloroform.

-

Purification: The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[4]

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH2-S), a quartet for the methylene protons of the ethyl group (-S-CH2-CH3), and a triplet for the methyl protons of the ethyl group (-CH2-CH3).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions include:

-

Aliphatic C-H stretching vibrations (below 3000 cm⁻¹).[5][6]

-

Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).[5]

-

C-S stretching vibrations, which are typically weak and appear in the fingerprint region (600-800 cm⁻¹).

3. Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern is dominated by cleavage of the C-S bonds.[7] The most prominent peak is often the tropylium (B1234903) ion (C7H7⁺) at m/z = 91, formed by the loss of the ethylthio radical. Other significant fragments may include the loss of the ethyl group to give [M-29]⁺ and the loss of the benzyl group to give [M-91]⁺.

| Spectroscopic Data | Expected Values |

| ¹H NMR Chemical Shifts (ppm) | ~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, Ph-CH₂-S), ~2.5 (q, 2H, S-CH₂-CH₃), ~1.2 (t, 3H, S-CH₂-CH₃) |

| ¹³C NMR Chemical Shifts (ppm) | ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~38 (Ph-CH₂-S), ~26 (S-CH₂-CH₃), ~15 (S-CH₂-CH₃) |

| IR Absorptions (cm⁻¹) | ~3080-3030 (Ar C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~700-600 (C-S stretch) |

| Mass Spectrometry (m/z) | 152 (M⁺), 91 (base peak, [C₇H₇]⁺), 123 ([M-C₂H₅]⁺), 61 ([C₂H₅S]⁺) |

Visualizations

References

Benzyl Ethyl Sulfide (CAS ัน 6263-62-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) Ethyl Sulfide (B99878) (CAS No. 6263-62-3), summarizing its chemical and physical properties, synthesis methods, safety information, and analytical protocols. This document also addresses the current landscape of its biological activity and potential applications in drug development, highlighting areas where further research is needed.

Chemical and Physical Properties

Benzyl ethyl sulfide is an organic sulfur compound with the molecular formula C₉H₁₂S.[1] It is also known by other names such as ethyl benzyl sulfide and ((ethylthio)methyl)benzene. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6263-62-3 | [1][2] |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| Appearance | Not explicitly stated for this compound. Benzyl sulfide is a white solid. | [3] |

| Odor | Not explicitly stated for this compound. Benzyl sulfide has a stench. | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available. Benzyl sulfide has a melting point of 44 - 49 °C. | [3] |

| Density | Not available | |

| Solubility | Not explicitly stated for this compound. Benzyl sulfide is insoluble in water. | [3] |

| Flash Point | Not explicitly stated for this compound. Benzyl sulfide has a flash point of > 110 °C. | [3] |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 25.3 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Manufacturing

Several synthetic routes for this compound and related compounds have been reported. A common method involves the nucleophilic substitution of a benzyl halide with an ethylthiolate salt.

Experimental Protocol: Synthesis of Benzyl Sulfides via Substitution Reaction

While a detailed, step-by-step protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the synthesis of benzyl sulfides is described. This typically involves the reaction of a benzyl halide with a thiol in the presence of a base, or the reaction of a benzyl Grignard reagent with a phosphinic acid thioester.[3]

General Procedure for Synthesis of Benzyl Sulfides:

-

A solution of the chosen thiol (e.g., ethanethiol) is prepared in a suitable solvent (e.g., ethanol).

-

A base (e.g., sodium hydroxide (B78521) or sodium ethoxide) is added to the solution to deprotonate the thiol and form the corresponding thiolate.

-

The benzyl halide (e.g., benzyl chloride or benzyl bromide) is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating for a specified period.

-

After the reaction is complete, the mixture is worked up by extraction and purified by a suitable method such as distillation or column chromatography.

A logical workflow for a typical synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 6263-62-3) was not available in the public domain at the time of this review. However, safety data for the closely related compound, benzyl sulfide, provides some guidance on handling precautions. It is imperative to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Table 2: General Safety and Handling Precautions (based on Benzyl Sulfide)

| Hazard Category | Precautionary Statements | Reference(s) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [3][4] |

| Skin Corrosion/Irritation | May cause skin irritation. | [4] |

| Eye Damage/Irritation | May cause serious eye irritation. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3][4] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [3][4] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [4] |

| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

Note: This information is based on a related compound and should be used as a general guideline only. A specific SDS for this compound should be consulted when available.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: A small volume of the sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure the elution of the compound.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum.

-

Analysis: The retention time and the mass spectrum are used to identify and quantify the compound.

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

General ¹H and ¹³C NMR Protocol:

-

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the structure of the molecule.

Biological Activity and Drug Development Potential

As of the date of this report, there is a significant lack of publicly available data on the specific biological activity, cytotoxicity, and potential therapeutic applications of this compound.

Studies on structurally related compounds, such as derivatives of benzyl phenyl sulfide, have shown some antimicrobial activity.[6] Additionally, research on benzyl naphthyl sulfoxide (B87167) and sulfone derivatives has explored their antitumor effects, noting that the corresponding sulfide precursor exhibited the weakest cytotoxic activity.[7] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Data Gap

The absence of research on the biological effects of this compound represents a significant data gap. For researchers and drug development professionals, this presents an opportunity for novel investigation. A general workflow for initial in vitro screening is proposed below.

Caption: A general workflow for assessing the cytotoxicity of a test compound.

Metabolism

Specific metabolic pathways for this compound have not been documented. However, the metabolism of the related compound, benzyl sulfide, has been studied in microorganisms.[7] The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the carbon-sulfur bond.

Postulated Metabolic Pathway (based on Benzyl Sulfide)

The microbial degradation of benzyl sulfide can proceed through two main pathways:

-

Oxidative C-S Bond Cleavage: This pathway leads to the formation of benzaldehyde (B42025) and benzyl mercaptan. Benzaldehyde can be further oxidized to benzoic acid or reduced to benzyl alcohol.

-

Sulfoxidation: The sulfide can be oxidized to the corresponding sulfoxide and then to the sulfone.

The following diagram illustrates the postulated metabolic pathway for benzyl sulfide, which may provide insights into the potential metabolism of this compound.

Caption: Postulated metabolic pathway of the related compound, Benzyl Sulfide.

Disclaimer: This pathway is for the related compound benzyl sulfide and has not been experimentally verified for this compound.

Conclusion

This compound is a readily synthesizable organic sulfide. While its fundamental chemical and physical properties are partially documented, there is a notable absence of a dedicated Safety Data Sheet and detailed experimental protocols in the public literature. The most significant knowledge gap lies in the realm of its biological activity. There is currently no published data on its effects on cell lines, its potential as a therapeutic agent, or its metabolic fate in biological systems. This lack of information presents a clear opportunity for future research to explore the potential of this compound in drug discovery and other scientific applications. Researchers are strongly encouraged to perform thorough safety assessments before handling this compound.

References

- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

- 2. This compound (6263-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]

Spectroscopic Analysis of Benzyl Ethyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) ethyl sulfide (B99878), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for benzyl ethyl sulfide. This data is compiled based on the known spectral characteristics of its constituent functional groups and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.20-7.40 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| ~3.65 | Singlet | 2H | - | Methylene protons (-CH₂-S-) |

| ~2.50 | Quartet | 2H | ~7.4 | Methylene protons (-S-CH₂-CH₃) |

| ~1.25 | Triplet | 3H | ~7.4 | Methyl protons (-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Quaternary aromatic carbon (C-Ar) |

| ~129.0 | Aromatic methine carbons (CH-Ar) |

| ~128.5 | Aromatic methine carbons (CH-Ar) |

| ~127.0 | Aromatic methine carbons (CH-Ar) |

| ~36.0 | Methylene carbon (-CH₂-S-) |

| ~26.0 | Methylene carbon (-S-CH₂-CH₃) |

| ~15.0 | Methyl carbon (-CH₂-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3080-3030 | Medium | C-H Stretch | Aromatic C-H |

| 2975-2950 | Medium | C-H Stretch | Aliphatic C-H (asymmetric) |

| 2870-2850 | Medium | C-H Stretch | Aliphatic C-H (symmetric) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1465-1440 | Medium | C-H Bend | Methylene (-CH₂-) |

| 1380-1370 | Medium | C-H Bend | Methyl (-CH₃) |

| 770-730, 700-690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

| ~700-600 | Weak | C-S Stretch | Thioether |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 152 | Moderate | [C₉H₁₂S]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 123 | Low | [M - C₂H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 61 | Moderate | [CH₃CH₂S]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into an NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typically, a 90° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds are used.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

A greater number of scans will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., isopropanol) after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature to ensure volatilization of the sample without degradation (e.g., 250 °C).

-

-

Ionization and Analysis:

-

The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on Benzyl Ethyl Sulfide: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of benzyl (B1604629) ethyl sulfide (B99878), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Benzyl ethyl sulfide is an organic compound containing a benzyl group and an ethyl group linked by a sulfur atom. Its fundamental chemical properties are summarized below.

Data Presentation: Quantitative Summary

| Property | Value | Citations |

| Chemical Name | This compound | [1][2] |

| Synonyms | (Ethylthiomethyl)benzene, Ethyl benzyl sulfide | [1][2] |

| Molecular Formula | C9H12S | [1][2][3][4][5] |

| Molecular Weight | 152.26 g/mol | [1][2][3] |

| Monoisotopic Mass | 152.06597156 Da | [1] |

Determination of Molecular Weight: Methodology

The molecular weight of a compound is a critical parameter in experimental and theoretical chemistry. The following protocol outlines the standard method for its calculation based on the chemical formula.

Experimental Protocol: Calculation of Molecular Weight

-

Identify the Molecular Formula: The established molecular formula for this compound is C9H12S.[1][2][3][4] This indicates that each molecule is composed of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom.

-

Determine Atomic Weights: Obtain the standard atomic weights of the constituent elements from the periodic table.

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Sulfur (S): ~32.06 amu

-

-

Calculate Total Mass for Each Element: Multiply the atomic weight of each element by the number of atoms of that element present in the molecular formula.

-

Total mass of Carbon = 9 atoms * 12.011 amu/atom = 108.099 amu

-

Total mass of Hydrogen = 12 atoms * 1.008 amu/atom = 12.096 amu

-

Total mass of Sulfur = 1 atom * 32.06 amu/atom = 32.06 amu

-

-

Sum the Masses: The molecular weight of the compound is the sum of the total masses of each element.

-

Molecular Weight = 108.099 amu + 12.096 amu + 32.06 amu = 152.255 amu

-

-

Convert to Molar Mass: The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ). Therefore, the molar mass of this compound is approximately 152.26 g/mol .[1][2][3]

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (6263-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. calpaclab.com [calpaclab.com]

- 5. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of Benzyl Ethyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzyl (B1604629) Ethyl Sulfide (B99878)

Benzyl ethyl sulfide (C₉H₁₂S) is an organosulfur compound characterized by a benzyl group and an ethyl group attached to a sulfur atom.[1][2] Its molecular structure, combining an aromatic ring and flexible alkyl chains, dictates its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is paramount for a range of applications, from its use as a reagent in organic synthesis to its potential role in drug discovery and development, where bioavailability and formulation are key considerations.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.

2.1. Molecular Structure and Polarity

This compound possesses both nonpolar and weakly polar characteristics. The benzene (B151609) ring and the ethyl group are nonpolar, contributing to its affinity for nonpolar solvents. The sulfide group introduces a slight polarity due to the difference in electronegativity between sulfur and carbon, and the presence of lone pairs of electrons on the sulfur atom. This allows for weak dipole-dipole interactions.

2.2. Expected Solubility in Different Classes of Organic Solvents

Based on its structure, the following solubility trends can be anticipated:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): this compound is expected to exhibit good solubility in nonpolar aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the nonpolar components of this compound and these solvents would be the primary driving force for dissolution. Dibenzyl sulfide, a related compound, is noted to be soluble in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected in these solvents. The dipole-dipole interactions between the sulfide group and the polar functional groups of the solvent would contribute to solubility, in addition to the dispersion forces.

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): Moderate solubility is anticipated. While this compound cannot act as a hydrogen bond donor, the lone pairs on the sulfur atom can act as weak hydrogen bond acceptors. However, the large nonpolar portion of the molecule may limit its miscibility with highly polar and hydrogen-bonding-intensive solvents like water. For instance, 2-chloroethyl ethyl sulfide is only slightly soluble in water. Diethyl sulfide is soluble in ethanol and diethyl ether.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to engage in dipole-dipole and dispersion interactions.

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents. The absence of this data highlights the need for experimental determination to accurately quantify the solubility of this compound for specific applications.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Data Not Available | - | - |

| Researchers are encouraged to determine this data experimentally using the protocols outlined below. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Allow the container to rest at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

4.3. Critical Considerations

-

Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.

-

Purity of Materials: The purity of both the solute and the solvent can significantly affect the solubility results.

-

Equilibrium Time: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points until the concentration remains constant.

-

Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a qualitative understanding of its solubility can be derived from its molecular structure. For applications requiring precise solubility values, experimental determination is essential. The protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable solubility data, thereby facilitating the effective use of this compound in their scientific endeavors. The lack of readily available data also presents an opportunity for further research to characterize and publish the solubility profile of this important thioether.

References

A Technical Guide to the Thermal Stability and Decomposition of Benzyl Ethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of benzyl (B1604629) ethyl sulfide (B99878). Drawing upon data from analogous sulfur-containing compounds and established principles of thermal analysis, this document outlines the expected thermal behavior, primary decomposition products, and the underlying reaction mechanisms. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided. This guide is intended to be a valuable resource for researchers and professionals working with benzyl ethyl sulfide and related thioethers, particularly in the context of drug development and chemical process safety.

Introduction

This compound (C9H12S) is an organic thioether that finds application in various fields, including as a flavoring agent and in the synthesis of more complex molecules.[1] A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring its safe handling, storage, and application, especially in processes that involve elevated temperatures. This guide summarizes the key aspects of the thermal behavior of this compound, with a focus on its decomposition pathways and the identification of its degradation products.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12S[1] |

| Molecular Weight | 152.26 g/mol [1] |

| CAS Number | 6263-62-3[1] |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Thermal Decomposition Mechanism

While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a reliable mechanistic pathway can be inferred from studies on analogous compounds, particularly benzyl methyl sulfide. The primary decomposition route is expected to be initiated by the homolytic cleavage of the weakest bond in the molecule.

Initial Bond Fission

The carbon-sulfur (C-S) bonds are generally the most labile in thioethers. The bond dissociation energy for a typical alkyl-sulfur bond is in the range of 65-75 kcal/mol, while the benzyl-sulfur bond is expected to be of similar or slightly lower energy due to the resonance stabilization of the resulting benzyl radical. Therefore, the initial and rate-determining step in the thermolysis of this compound is the homolytic cleavage of the benzyl-sulfur bond to yield a benzyl radical and an ethylthio radical.

Figure 1: Initial Decomposition Pathway of this compound

Caption: Initial homolytic cleavage of the C-S bond.

Secondary Reactions of Decomposition Products

The primary radical species, the benzyl radical and the ethylthio radical, are highly reactive and will undergo a variety of secondary reactions, leading to the formation of a complex mixture of final products.

-

Benzyl Radical: The benzyl radical is resonance-stabilized and can undergo several subsequent reactions, including:

-

Dimerization: Two benzyl radicals can combine to form dibenzyl (1,2-diphenylethane).

-

Hydrogen Abstraction: Benzyl radicals can abstract hydrogen atoms from other molecules to form toluene.

-

Rearrangement and Fragmentation: At higher temperatures, the benzyl radical can rearrange and fragment to produce smaller aromatic and unsaturated species.

-

-

Ethylthio Radical: The ethylthio radical can also participate in a number of reactions:

-

Dimerization: Two ethylthio radicals can combine to form diethyl disulfide.

-

Disproportionation: Ethylthio radicals can undergo disproportionation to yield ethane (B1197151) and thioformaldehyde.

-

Hydrogen Abstraction: Ethylthio radicals can abstract hydrogen atoms to form ethanethiol.

-

A simplified logical relationship of the major secondary reactions is depicted in the following diagram.

Figure 2: Logical Flow of Secondary Decomposition Reactions

Caption: Major secondary reactions of primary radicals.

Quantitative Thermal Analysis Data

Table 2: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (TGA) | 200 - 300 °C | Dependent on heating rate and atmosphere. |

| Major Mass Loss Step (TGA) | Corresponds to the loss of the ethylthio group and subsequent fragmentation. | |

| Decomposition Enthalpy (DSC) | Endothermic | Bond breaking requires energy input. |

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[2] This technique is used to determine the onset of decomposition and the temperature range over which degradation occurs.

-

Instrument: A calibrated thermogravimetric analyzer.[3]

-

Sample Preparation: A small sample of this compound (5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[4] It is used to determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.[3]

-

Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (nitrogen or argon).

-

Heating Program: A linear heating rate, often matching the TGA experiment (e.g., 10 °C/min), is applied over a similar temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to thermal events. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[6]

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.[6]

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 500 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40 °C) followed by a temperature ramp to a final temperature (e.g., 280 °C).

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries.

Figure 3: Experimental Workflow for Thermal Analysis

Caption: Workflow for thermal characterization.

Conclusion

This technical guide has provided a detailed overview of the expected thermal stability and decomposition of this compound. The primary decomposition pathway is anticipated to be the homolytic cleavage of the benzyl-sulfur bond, leading to the formation of benzyl and ethylthio radicals. These initial products will then undergo a series of secondary reactions to form a complex mixture of final products, including toluene, dibenzyl, and diethyl disulfide. While specific quantitative data for this compound is lacking, the provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for its comprehensive thermal characterization. The information presented herein serves as a valuable starting point for researchers and professionals requiring an in-depth understanding of the thermal behavior of this compound.

References

- 1. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 4. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzyl Ethyl Sulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) ethyl sulfide (B99878) and its derivatives are emerging as a significant class of compounds with a broad spectrum of biological activities, demonstrating potential applications in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the anticancer and antimicrobial properties of these sulfur-containing molecules. The information is presented to facilitate further research and drug discovery efforts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Several derivatives of benzyl sulfide have exhibited potent cytotoxic effects against various human cancer cell lines. Notably, benzyl naphthyl sulfoxide (B87167)/sulfone derivatives have shown promising antitumor activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected benzyl naphthyl sulfoxide/sulfone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | HepG2 (Liver Cancer) IC50 (nM) | SCC-15 (Squamous Cell Carcinoma) IC50 (nM) |

| Sulfoxide Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Sulfone Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Sulfone Derivative 2 (15b) | Potent (nanomolar) | Potent (nanomolar) | Potent (nanomolar) | Potent (nanomolar) |

| Rigosertib (Reference) | 50-250 | 50-250 | 50-250 | 50-250 |

Note: Specific IC50 values for individual sulfoxide and sulfone derivatives were described as being at nanomolar levels, but precise figures were not provided in the source material.

Another notable derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic analog of a natural product, has demonstrated significant anticancer activity across a broad spectrum of tumor cell lines with IC50 values ranging from high nanomolar to low micromolar concentrations.[1]

Mechanism of Action: Induction of Apoptosis and Microtubule Disruption

The anticancer effects of these derivatives are attributed to their ability to interfere with critical cellular processes, leading to cell death and inhibition of tumor growth.

p53-Bcl-2-Bax Signaling Pathway: One of the key mechanisms identified for benzyl naphthyl sulfone derivatives, such as compound 15b, is the induction of apoptosis through the p53-Bcl-2-Bax signaling pathway.[2] This pathway is central to the regulation of programmed cell death.

Figure 1: p53-Bcl-2-Bax signaling pathway induced by a benzyl naphthyl sulfone derivative.

Microtubule Dynamics Inhibition: Bis(4-fluorobenzyl)trisulfide (BFBTS) exerts its anticancer effects by a different mechanism, acting as a novel antimicrotubule agent.[1] It covalently modifies β-tubulin at cysteine residue 12, leading to the disruption of microtubule polymerization dynamics.[1] This interference with the cytoskeleton arrests tumor cells in the G2-M phase of the cell cycle.[1]

Figure 2: Experimental workflow of BFBTS-mediated microtubule disruption.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, SCC-15) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzyl ethyl sulfide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Benzyl phenyl sulfide derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major threat to public health.[3]

Quantitative Analysis of Antimicrobial Activity

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Series | Target Organism | MIC Range (μg/mL) |

| Benzyl Phenyl Sulfides (5a-5l) | S. aureus and MRSA | 2-64 |

| Benzyl Phenyl Sulfides (12p-12u) | S. aureus and MRSA | 2-64 |

| 4-Nitrobenzyl Phenyl Sulfides | Various microbial strains | Active |

| 4-Nitrobenzyl 4-chlorophenyl sulfide (11) | Various microbial strains | Strongest and widest inhibitory effects |

Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary mechanism of antibacterial action for benzyl phenyl sulfide derivatives involves the destruction of the bacterial cell membrane.[3] This disruption leads to the leakage of intracellular components and ultimately cell death. The selectivity of some of these compounds for bacterial cells over mammalian cells suggests a favorable therapeutic window.[3]

Figure 3: Proposed mechanism of bacterial cell membrane disruption.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their potential as lead compounds for the development of new anticancer and antimicrobial drugs. The structure-activity relationship studies indicate that modifications to the benzyl and sulfide moieties can significantly influence their potency and selectivity. Future research should focus on optimizing these structures to enhance their therapeutic efficacy and safety profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl ethyl sulfide as a non-toxic model for metabolism studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) ethyl sulfide (B99878) is a thioether compound that serves as a valuable non-toxic model for studying the metabolism of sulfur-containing xenobiotics. Its structural simplicity and predictable metabolic pathways make it an ideal tool for investigating the enzymatic processes involved in the biotransformation of such compounds, particularly the S-oxidation reactions catalyzed by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) systems. This guide provides a comprehensive overview of the metabolic pathways of benzyl ethyl sulfide, detailed experimental protocols for its study, and a summary of relevant data.

Metabolic Pathways of this compound

The primary metabolic pathway for this compound involves the sequential oxidation of the sulfur atom, a process known as sulfoxidation. This two-step reaction is primarily mediated by the cytochrome P450 superfamily of enzymes, with potential contributions from flavin-containing monooxygenases.[1]

The initial step is the oxidation of the sulfide to a sulfoxide (B87167), forming benzyl ethyl sulfoxide. This is followed by a second oxidation step where the sulfoxide is further oxidized to a sulfone, yielding benzyl ethyl sulfone.[1]

An alternative, though less common, metabolic route involves the oxidative cleavage of the carbon-sulfur (C-S) bond. This pathway can lead to the formation of benzaldehyde (B42025) and ethyl mercaptan.[1]

Quantitative Data

While this compound is utilized as a model compound, specific quantitative data on its metabolism and toxicity are not extensively reported in publicly available literature. The following tables summarize the types of quantitative data that are crucial for a comprehensive understanding of its metabolic profile. Further research is required to populate these tables with specific values for this compound.

Table 1: In Vitro Metabolic Stability of this compound

| System | Substrate Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Human Liver Microsomes | Data not available | Data not available | Data not available | Data not available | |

| Rat Liver Microsomes | Data not available | Data not available | Data not available | Data not available | |

| Recombinant CYPs | Data not available | Data not available | Data not available | Data not available |

Table 2: Enzyme Kinetics of this compound S-Oxidation

| Enzyme Source | Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Sulfoxide Formation | Data not available | Data not available | |

| Human Liver Microsomes | Sulfone Formation | Data not available | Data not available | |

| Recombinant CYP Isoform | Sulfoxide Formation | Data not available | Data not available |

Table 3: Toxicity of this compound

| Assay Type | Cell Line / Organism | Endpoint | Value | Reference |

| Cytotoxicity | Data not available | IC50 | Data not available | |

| Acute Toxicity | Rat (oral) | LD50 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to study the metabolism of this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

-

Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.

-

Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).

-

-

Incubation:

-

On ice, prepare the incubation mixture in microcentrifuge tubes by adding the following in order:

-

Phosphate buffer

-

Human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

-

This compound solution (final substrate concentration to be tested, e.g., 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard (typically 2-3 volumes of the incubation mixture).

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time and fitting the data to a first-order decay model.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the potential cytotoxicity of this compound in a cell line.

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2]

-

Signaling Pathways

The metabolism of thioethers like this compound is primarily regulated by the expression and activity of CYP450 enzymes. The expression of these enzymes is controlled by a complex network of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). Activation of these receptors by xenobiotics can lead to the transcriptional upregulation of CYP genes, thereby increasing the metabolic capacity for compounds like this compound. Further research is needed to elucidate the specific signaling pathways that are modulated by this compound and its metabolites.

Conclusion

This compound is a useful non-toxic model compound for studying the fundamental principles of thioether metabolism, particularly S-oxidation reactions. The experimental protocols provided in this guide offer a framework for researchers to investigate its metabolic stability, enzyme kinetics, and potential cytotoxicity. However, a notable gap exists in the literature regarding specific quantitative data for this compound. Future studies should focus on generating this data to fully characterize its metabolic profile and enhance its utility as a model compound in drug development and toxicology research.

References

Unraveling the Synthesis of Benzyl Ethyl Sulfide: A Historical and Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of key organic compounds is paramount. This in-depth guide illuminates the discovery and historical evolution of the synthesis of benzyl (B1604629) ethyl sulfide (B99878), a thioether with applications in various fields of chemical research. We will delve into the foundational methods, provide detailed experimental protocols, and present quantitative data to offer a complete picture of this important molecule's synthetic history.

Early Explorations in Thioether Synthesis: The Dawn of a New Class of Compounds

The journey to synthesizing benzyl ethyl sulfide is intrinsically linked to the broader history of thioether chemistry. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its conceptual origins can be traced back to the mid-19th century and the pioneering work on ether synthesis.

The landmark Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general and elegant method for preparing ethers from the reaction of an alkoxide with an alkyl halide.[1][2] This reaction, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, was a cornerstone in the development of structural organic chemistry.[1][3]

Chemists of the era quickly recognized that this powerful methodology could be extended to the sulfur analogues of alcohols and ethers. By substituting the alkoxide with a more nucleophilic thiolate, a new class of compounds, the thioethers (or sulfides), could be accessed.[4] This adaptation of the Williamson synthesis became the fundamental approach for forming carbon-sulfur bonds and laid the groundwork for the eventual synthesis of a vast array of thioethers, including this compound.

The Classic Approach: Nucleophilic Substitution

The most probable and historically significant method for the initial synthesis of this compound involves the reaction of a benzyl halide with an ethyl thiolate salt. This reaction is a direct analogue of the Williamson ether synthesis.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound via nucleophilic substitution.

This straightforward SN2 reaction, where the ethanethiolate anion acts as the nucleophile and displaces the halide from the benzylic carbon, would have been an accessible route for 19th-century chemists.

A Documented Protocol: The Langler Synthesis (1976)

While the precise first synthesis remains elusive, a detailed and reliable protocol for the preparation of this compound was published by Richard F. Langler in 1976. This method, a variation of an earlier procedure by Buchi et al., provides a clear experimental framework and is representative of the classic nucleophilic substitution approach.

Experimental Protocol:

The following protocol is adapted from the work of Langler (1976):

Materials:

-

Benzyl thiol (Benzyl mercaptan)

-

Sodium metal

-

Absolute ethanol (B145695)

-

Ethyl bromide

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a suitable reaction vessel, dissolve sodium metal (2.047 g) in absolute ethanol (100 ml).

-

To this solution, add benzyl thiol (10 ml).

-

Prepare a solution of ethyl bromide (13.126 g) in absolute ethanol (10 ml).

-

Add the ethyl bromide solution dropwise to the reaction mixture over approximately 15 minutes.

-

Stir the reaction mixture at ambient temperature for 54 hours.

-

After the reaction is complete, add water (100 ml) to the mixture.

-

Extract the aqueous solution with three 100-ml portions of chloroform.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the chloroform by rotary evaporation.

-

Purify the resulting residue by distillation under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Not explicitly stated for this specific reaction in the paper, but this general method is reported to give excellent yields for similar sulfides. |

| Boiling Point | 119-120 °C at 31 Torr |

Modern Synthetic Approaches

The fundamental principle of nucleophilic substitution remains a cornerstone of this compound synthesis. However, modern organic chemistry has introduced a variety of more sophisticated and efficient methods for the preparation of benzylic sulfides in general. These include:

-

Reactions of Benzyl Alcohols with Thiols: Catalytic methods, often employing transition metals, allow for the direct coupling of benzyl alcohols with thiols.[5]

-

Coupling of Benzyl Halides with Disulfides: Iron-catalyzed cross-electrophile coupling provides a route to thioethers from benzyl halides and disulfides.[5]

-

Visible-Light-Promoted Thiolation: Photoredox catalysis enables the reaction of benzyl chlorides with thiosulfonates to form arylbenzylsulfides.[5]

These modern techniques offer advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance, reflecting the continuous evolution of synthetic methodology.

Logical Workflow for this compound Synthesis

The synthesis of this compound, from the historical perspective to modern adaptations, can be visualized as a logical progression of chemical transformations.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a testament to the enduring power of fundamental reaction mechanisms in organic chemistry. Rooted in the principles of the Williamson ether synthesis, the preparation of this thioether has evolved from its presumed 19th-century origins to the sophisticated catalytic methods of today. For the modern researcher, understanding this historical and technical landscape provides not only a practical guide to synthesis but also an appreciation for the intellectual lineage of synthetic organic chemistry. The detailed protocols and data presented herein serve as a valuable resource for the continued exploration and application of this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct natural occurrence of benzyl (B1604629) ethyl sulfide (B99878) remains unconfirmed in scientific literature, a number of structurally related benzyl sulfur compounds, including benzyl mercaptan and dibenzyl disulfide, have been identified in various natural sources. These compounds contribute to the complex aroma profiles of certain plants and food products and may possess bioactive properties of interest to the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of the natural occurrence, quantitative data, experimental analysis, and biosynthetic pathways of these naturally occurring benzyl sulfur compounds and other relevant thioethers.

Natural Occurrence and Quantitative Data

Benzyl mercaptan and dibenzyl disulfide have been identified in a range of natural matrices. The following tables summarize the available quantitative data for these compounds.

Table 1: Natural Occurrence and Concentration of Benzyl Mercaptan

| Natural Source | Concentration Range | Analytical Method | Reference(s) |

| Wine (Sauvignon Blanc, Chardonnay, Pinot Gris, Rosé, Sparkling White, Pinot Noir) | nd - 16 µg/L | HPLC-MS/MS | [1][2] |

| Coffee | Reported as naturally occurring, quantitative data not specified | Not specified | [3][4] |

| Boxwood (Buxus sempervirens L.) | Identified, quantitative data not specified | Not specified | [3] |

nd: not detected

Table 2: Natural Occurrence and Concentration of Dibenzyl Disulfide

| Natural Source | Concentration Range | Analytical Method | Reference(s) |

| Petiveria alliacea (Anamu) | High concentrations reported, specific quantitative data varies. Ethanolic and aqueous extracts contain 0.2% and 0.06% dibenzyl trisulfide respectively, a related compound. | HPLC, LC-MS | [5][6] |

| Onion (Allium cepa) | Identified, quantitative data not specified | Not specified | |

| Cocoa | Identified, quantitative data not specified | Not specified |

Experimental Protocols

The analysis of volatile sulfur compounds like benzyl mercaptan and dibenzyl disulfide typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol based on methods used for wine and coffee analysis.

Protocol 1: General Workflow for the Extraction and Analysis of Volatile Sulfur Compounds

1. Sample Preparation:

-

Solid Samples (e.g., plant material, coffee beans): Homogenize the sample by grinding or blending. For quantitative analysis, a known weight of the sample should be used.

-

Liquid Samples (e.g., wine): Direct analysis or pre-concentration steps may be employed.

2. Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for volatile and semi-volatile compounds.

-

Place a known amount of the prepared sample into a headspace vial.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.

-

-

Liquid-Liquid Extraction:

-

Extract the sample with a suitable organic solvent (e.g., dichloromethane).

-